molecular formula C8H9F2NO3S B15306819 4-Difluoromethoxy-2-methylbenzenesulfonamide

4-Difluoromethoxy-2-methylbenzenesulfonamide

Cat. No.: B15306819
M. Wt: 237.23 g/mol
InChI Key: QIEDUSMZOHWACK-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10F2NO3S It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-methylbenzenesulfonamide typically involves the reaction of 4-difluoromethoxybenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Difluoromethoxy-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonamide
  • 4-(Trifluoromethoxy)benzenesulfonamide
  • 2,6-Difluoro-4-methylbenzene-1-sulfonamide

Uniqueness

4-Difluoromethoxy-2-methylbenzenesulfonamide is unique due to the presence of both difluoromethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

4-(difluoromethoxy)-2-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-4-6(14-8(9)10)2-3-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

QIEDUSMZOHWACK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)N

Origin of Product

United States

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